molecular formula C23H20BrClN2O2S B5054392 N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide

N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B5054392
M. Wt: 503.8 g/mol
InChI Key: VWKBUQOJJSJSQF-UHFFFAOYSA-N
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Description

“N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide” is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide” typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Substitution Reactions:

    Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the thiazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for similar activities.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Thiazole derivatives have been explored for their use in treating various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound might find applications in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide” would depend on its specific biological target. Generally, thiazole derivatives exert their effects by interacting with enzymes or receptors, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine
  • 4-(4-phenylphenyl)-1,3-thiazol-2-amine
  • N-(4-chloro-2,5-dimethoxyphenyl)-1,3-thiazol-2-amine

Uniqueness

The uniqueness of “N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide” lies in its specific substitution pattern and the presence of the hydrobromide salt, which may confer distinct physicochemical properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2S.BrH/c1-27-21-13-19(22(28-2)12-18(21)24)25-23-26-20(14-29-23)17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h3-14H,1-2H3,(H,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKBUQOJJSJSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)OC)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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